molecular formula C20H14 B121272 9,10-Dihydrobenzo[a]pyrene CAS No. 17573-15-8

9,10-Dihydrobenzo[a]pyrene

Cat. No.: B121272
CAS No.: 17573-15-8
M. Wt: 254.3 g/mol
InChI Key: CRWVCBYUFDAUHN-UHFFFAOYSA-N
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Description

9,10-Dihydrobenzo[a]pyrene (9,10-DHP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment, especially in urban areas, and is widely considered to be a carcinogen. It is a product of incomplete combustion of organic matter, such as coal, oil, and wood, and can also be found in cigarette smoke, vehicle exhaust, and other sources. 9,10-DHP has been studied extensively for its potential health risks, and its mechanism of action is the focus of ongoing research.

Scientific Research Applications

Vibrational and Electronic Spectra Analysis

A study by Onchoke et al. (2011) explored the molecular geometries, vibrational, and UV-vis spectra of 9,10-dihydrobenzo[a]pyrene derivatives using density functional theory (DFT-B3LYP). They achieved comprehensive assignments from the comparison of experimental and calculated infrared, and Raman data, finding good agreement between experimental and simulated absorption data. This research provides insights into the electronic properties and reactivity of these compounds (Onchoke et al., 2011).

Enzymatic Conversion and Metabolism Studies

Yang et al. (1976) studied the metabolic conversion of benzo(a)pyrene by rat liver microsomes, focusing on the formation of specific metabolites from this compound. They reported the formation of diol-epoxides through enzymatic processes, contributing to the understanding of the metabolic pathways and potential toxicological impacts of these compounds (Yang et al., 1976).

Stereoselective Hydroxylation Studies

Chiu et al. (1984) identified optically active metabolites formed from this compound by rat liver microsomes. Their research provided evidence of stereoselective hydroxylation reactions catalyzed by the cytochrome P-450 system, enhancing the understanding of the metabolic fate and biological interactions of these compounds (Chiu et al., 1984).

Carcinogenicity Analysis

Levin et al. (1976) examined the carcinogenic potential of dihydroxy dihydrobenzo[a]pyrene derivatives. They found that certain metabolites of benzo[a]pyrene exhibited significant carcinogenic activity, underlining the importance of understanding the biological interactions and potential risks associated with these compounds (Levin et al., 1976).

Fungal Metabolism of Benzo[a]pyrene

Cerniglia and Gibson (1980) explored the metabolism of dihydroxy dihydrobenzo[a]pyrene by the fungus Cunninghamella elegans. They identified various metabolites, contributing to the understanding of the environmental fate and microbial transformations of these compounds (Cerniglia & Gibson, 1980).

Safety and Hazards

9,10-Dihydrobenzo[a]pyrene is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research on 9,10-Dihydrobenzo[a]pyrene is ongoing, particularly in the context of the development of “omics” approaches . Further studies are needed to understand its degradation, its interactions with biological systems, and its potential health risks.

Mechanism of Action

Target of Action

9,10-Dihydrobenzo[a]pyrene is a metabolite of benzo[a]pyrene, a well-known carcinogen . The primary targets of this compound are the DNA molecules, specifically at guanosine positions .

Mode of Action

The compound is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps . These steps include:

Biochemical Pathways

The biochemical pathways involved in the metabolism of this compound are complex. The compound is metabolized to reactive diol epoxides . The metabolic intermediates of the activation pathways, 7,8-epoxide and trans-7,8-diol, as well as the two stereoisomeric diol epoxides are all optically active .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely influenced by its chemical structure and the enzymatic processes involved in its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with DNA. The compound forms adducts with DNA, primarily at guanosine positions . This interaction can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s degradation . Additionally, the compound’s action can be influenced by the specific characteristics of the biological system in which it is present .

Biochemical Analysis

Biochemical Properties

9,10-Dihydrobenzo[a]pyrene is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is believed to interact with various transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

9,10-dihydrobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWVCBYUFDAUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170011
Record name 9,10-Dihydrobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-15-8
Record name 9,10-Dihydrobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydrobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydrobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK44UY8IG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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